Ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate
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Overview
Description
Ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate is an ester compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenoxy group attached to a propanoate backbone. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
Ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate involves its interaction with various molecular targets:
Hydrolysis: The ester bond is cleaved by esterases, releasing the corresponding carboxylic acid and alcohol.
Reduction: The ester is reduced to the corresponding alcohol by reducing agents.
Substitution: The phenoxy group undergoes electrophilic aromatic substitution, forming various substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl benzoate: An ester with a floral fragrance, used in perfumes and flavorings.
Isopropyl butyrate: An ester with a fruity odor, used in food flavorings.
Uniqueness
Ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate is unique due to its complex structure, which includes both an aromatic phenoxy group and a branched propanoate backbone.
Properties
CAS No. |
62402-49-7 |
---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 2-methyl-2-[4-(2-phenylethyl)phenoxy]propanoate |
InChI |
InChI=1S/C20H24O3/c1-4-22-19(21)20(2,3)23-18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-9,12-15H,4,10-11H2,1-3H3 |
InChI Key |
AESMBAOYBVZEOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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